REACTION_CXSMILES
|
CC([NH2:9])C1C=CC=CC=1.C(OS(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)(=O)C.[CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.S(OC)(OC)(=O)=O.N>>[CH:33]1[CH:32]=[CH:31][C:30]([CH:29]([S+:42]([O-:43])[CH2:44][C:45]([NH2:9])=[O:47])[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:35][CH:34]=1.[CH:39]1[CH:40]=[CH:41][C:36]([CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)=[CH:37][CH:38]=1 |f:0.1|
|
Name
|
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N.C(C)(=O)OS(=O)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)C(C=2C=CC=CC2)[S+](CC(=O)N)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([NH2:9])C1C=CC=CC=1.C(OS(C(C1C=CC=CC=1)C1C=CC=CC=1)=O)(=O)C.[CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.S(OC)(OC)(=O)=O.N>>[CH:33]1[CH:32]=[CH:31][C:30]([CH:29]([S+:42]([O-:43])[CH2:44][C:45]([NH2:9])=[O:47])[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)=[CH:35][CH:34]=1.[CH:39]1[CH:40]=[CH:41][C:36]([CH:29]([S:42]([CH2:44][C:45]([OH:47])=[O:46])=[O:43])[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)=[CH:37][CH:38]=1 |f:0.1|
|
Name
|
(−)-α-methylbenzylamine (−)-benzhydrylsulphinyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N.C(C)(=O)OS(=O)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)S(=O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=CC1)C(C=2C=CC=CC2)[S+](CC(=O)N)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |